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(-)-trans-Myrtanyl acetate

Cat. No.: B13796415
M. Wt: 196.29 g/mol
InChI Key: UWHRPSXEBAXLDR-DCAQKATOSA-N
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Description

Contextualization within Monoterpenoid Ester Research

Monoterpenoid esters, the class of compounds to which (-)-trans-myrtanyl acetate (B1210297) belongs, are a significant focus of research due to their widespread presence in nature and diverse biological activities. These compounds are esters formed from a monoterpenoid alcohol and a carboxylic acid. Research in this area often explores their roles as fragrance components in the perfume industry, as flavor agents in the food industry, and as key signaling molecules in ecological interactions, such as insect pheromones. vulcanchem.comnih.govnih.gov

Studies on monoterpenyl esters in insects, such as the mountain pine beetle (Dendroctonus ponderosae), have revealed their function as detoxification metabolites and as reservoirs for pheromones. nih.govresearchgate.net For example, the beetle can convert host plant monoterpenes like α-pinene and β-pinene into less toxic esters, which can then be stored and later hydrolyzed to release pheromone components like trans-verbenol. nih.govresearchgate.net This mechanism of esterification and sequestration is a general strategy observed in various insect-plant interactions, providing a broader research context for the potential ecological significance of (-)-trans-myrtanyl acetate. nih.gov

Historical Perspectives on its Academic Investigation

The academic investigation of this compound is intrinsically linked to the chemical analysis of essential oils from various plant species. Gas chromatography-mass spectrometry (GC-MS) has been a pivotal technique, allowing for the identification and quantification of this compound as a minor or trace constituent in complex natural mixtures. vulcanchem.comnih.gov

Early research on related bicyclic monoterpenoid acetates, such as (+)-trans-verbenyl acetate, dates back to studies in the 1980s investigating their pheromonal activity in insects like the American cockroach. nih.gov The specific identification of this compound in various essential oils is documented in more recent literature. It has been reported as a component in the essential oils of kumquat (Fortunella crassifolia and Fortunella japonica), myrtle (Myrtus communis), and coriander, among others. vulcanchem.comnih.govfarmaciajournal.comdergipark.org.trresearchgate.net Its presence in these plants has prompted further investigation into the biological activities of these oils, including their antimicrobial properties. nih.gov

Significance of Stereochemistry in Research Contexts

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is of paramount importance in the study of biologically active compounds like this compound. The interactions between small molecules and biological receptors, such as enzymes or olfactory receptors, are highly specific and dependent on the precise spatial orientation of the molecule. researchgate.net

The designation "(-)-trans-" specifies one particular stereoisomer out of several possibilities. The "trans" descriptor refers to the relative orientation of the substituents on the bicyclic ring, distinguishing it from the "cis" isomer. vulcanchem.com The "(-)" indicates that it rotates plane-polarized light to the left. These stereochemical features are critical as different enantiomers and diastereomers of a single compound can exhibit vastly different biological effects, potencies, and toxicological profiles. researchgate.net For instance, research on the pheromonal activity of verbenyl acetate demonstrated that the biological response in insects is highly dependent on the specific stereoisomer. nih.gov Therefore, in chemical synthesis and biological studies, controlling and defining the stereochemistry is a crucial aspect of the research. researchgate.netmdpi.com The specific stereochemistry of this compound is defined by the (1S, 2R, 5S) configuration at its chiral centers, which dictates its unique interactions with other chiral molecules in biological systems. vulcanchem.com

Overview of Key Research Domains Pertaining to this compound

Research involving this compound spans several key scientific domains:

Natural Product Chemistry : A primary area of research is the isolation and identification of this compound from natural sources. It has been identified as a constituent of the essential oils of various plants. nih.govdergipark.org.trresearchgate.net This research helps to characterize the chemical profile (chemotype) of different plant species and understand the biosynthesis of such compounds. vulcanchem.com

Plant SourceRelative Abundance (%)
Fortunella crassifolia (Kumquat) Peel Oil0.62% nih.govresearchgate.net
Fortunella japonica (Kumquat) Essential Oil0.62% vulcanchem.com
Myrtus communis (Myrtle) Leaf Oil0.08% - 0.33% dergipark.org.trzsmu.edu.ua
Coridandrum sativum (Coriander) Fruit Oil0.06% farmaciajournal.com
Corchorus olitorius Leaf Extract0.42% journalejmp.com

Insect Chemical Ecology : Although direct pheromonal activity for this compound is not as established as for other monoterpenoids, its structural similarity to known insect pheromones makes it a compound of interest. Research on the mountain pine beetle has shown that the related myrtanyl oleate (B1233923) is formed from β-pinene, suggesting a role for myrtanyl esters in insect metabolism and chemical communication systems. nih.govresearchgate.net

Antimicrobial Research : Essential oils containing this compound have demonstrated antimicrobial properties. nih.gov More specifically, in vitro studies have shown that this compound exhibits broad-spectrum activity against the bacterium Staphylococcus aureus and the fungus Candida albicans. vulcanchem.com Mechanistic studies suggest that the compound may act by disrupting microbial membranes. vulcanchem.com

Fragrance and Aroma Science : In the aromatic industry, this compound is valued for its contribution of piney and herbaceous notes to fragrances. vulcanchem.com Its relatively low odor threshold and stability make it a useful component in various formulations. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B13796415 (-)-trans-Myrtanyl acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methyl acetate

InChI

InChI=1S/C12H20O2/c1-8(13)14-7-9-4-5-10-6-11(9)12(10,2)3/h9-11H,4-7H2,1-3H3/t9-,10-,11-/m0/s1

InChI Key

UWHRPSXEBAXLDR-DCAQKATOSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1CC[C@H]2C[C@@H]1C2(C)C

Canonical SMILES

CC(=O)OCC1CCC2CC1C2(C)C

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways

Distribution in Biological Systems: A Comprehensive Survey

The occurrence of (-)-trans-Myrtanyl acetate (B1210297) has been identified in specific botanical sources, while its presence in other biological systems remains an area of developing research.

(-)-trans-Myrtanyl acetate is a recognized constituent of the essential oils of a select number of plant species. The most well-documented source is from the Myrtaceae family, specifically the common myrtle.

Myrtus communis L. : Studies on the essential oil composition of myrtle from Italy have identified the presence of trans-myrtanol acetate in concentrations ranging from 4.2% to 5.2%. nih.gov The related compound, myrtenyl acetate, has also been found in significant quantities in Croatian myrtle, with concentrations varying based on the ripening stage of the fruit. nih.govunp.edu.ar

Angelica gigas Nakai : This compound has been reported as a chemical constituent of the Korean plant Angelica gigas, a member of the Apiaceae family, though quantitative analyses in publicly available literature are limited. najah.edu

The following table summarizes the documented occurrence of trans-Myrtanyl acetate in the plant kingdom based on essential oil analysis.

FamilyGenusSpeciesPlant PartPercentage (%)
MyrtaceaeMyrtusM. communisNot Specified4.2 - 5.2
ApiaceaeAngelicaA. gigasNot SpecifiedReported

Data sourced from scientific literature. nih.govnajah.edu The table is interactive and can be sorted by column.

To date, the natural occurrence of this compound produced endogenously by fungal or microbial species has not been documented in significant scientific literature. While microorganisms, particularly engineered yeasts and bacteria, are utilized for the biosynthesis of various terpenoids and their derivatives, the natural production of this specific compound is not a known feature of their metabolism. researchgate.net This remains an emerging area where future research may reveal novel metabolic capabilities in the microbial world.

While many monoterpene esters are known to function as pheromones, allomones, or kairomones in insect communication, there is currently a lack of specific evidence in scientific literature documenting the biosynthesis or secretion of this compound by insects for ecological signaling purposes. The chemical ecology of insects frequently involves acetates of other monoterpene alcohols, but a defined role for myrtanyl acetate has yet to be established.

Elucidation of Biosynthetic Precursors and Pathways

The biosynthesis of this compound is rooted in the fundamental pathways of isoprenoid metabolism, culminating in a specific enzymatic reaction that attaches an acetate group to a myrtane skeleton.

Like all monoterpenoids, the carbon skeleton of this compound originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants synthesize these precursors through two primary pathways:

The Mevalonate (B85504) (MVA) Pathway : Primarily active in the cytosol.

The Methylerythritol 4-Phosphate (MEP) Pathway : Occurs in the plastids and is the principal source for monoterpene precursors.

In the plastid, one molecule of DMAPP and one molecule of IPP are condensed by the enzyme geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP). GPP is the direct, universal C10 precursor for all monoterpenes. From GPP, a series of cyclization and modification reactions, catalyzed by enzymes known as monoterpene synthases, generate the diverse array of monoterpene skeletons, including the myrtane framework of (-)-trans-Myrtanol (B191922), the direct alcoholic precursor to this compound.

The final step in the biosynthesis of this compound is an esterification reaction. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . nih.govfrontiersin.org

Specifically, an enzyme likely identified as a (-)-trans-Myrtanol acetyl-CoA acetyltransferase facilitates the transfer of an acetyl group from an activated donor molecule, Acetyl-Coenzyme A (Acetyl-CoA), to the hydroxyl group of (-)-trans-Myrtanol.

(-)-trans-Myrtanol + Acetyl-CoA → this compound + CoA

Many plant AATs belong to the BAHD acyltransferase superfamily , named after the first four enzymes of this type to be characterized (BEAT, AHCT, HCBT, and DAT). nih.govwikipedia.orgnih.gov These enzymes share conserved sequence motifs, such as HXXXD and DFGWG, which are crucial for their catalytic activity and binding of the CoA-thioester substrate. wikipedia.org The acetylation of other monoterpene alcohols, such as linalool (B1675412) and borneol, is well-documented and proceeds via this enzymatic mechanism, providing a strong model for the formation of this compound. nih.govnih.gov

Enzymology of Myrtanyl Acetate Formation

Identification and Characterization of Terpene Synthases

The initial and crucial step in the formation of the myrtane scaffold is the cyclization of the linear precursor, geranyl pyrophosphate (GPP), into a bicyclic olefin. This reaction is catalyzed by a class of enzymes known as monoterpene synthases (TPSs). For the biosynthesis of myrtane-type monoterpenes, the key intermediates are the pinenes (α-pinene and β-pinene).

Specific pinene synthases catalyze the conversion of GPP to either α-pinene or β-pinene. While the direct enzymatic conversion of GPP to myrtanol (B1616370) has not been extensively characterized, it is widely accepted that myrtanol is a derivative of the pinene skeleton. The biotransformation of β-pinene, in particular, is a known route to myrtanol in various biological systems. This conversion likely involves hydration or hydroxylation of the pinene precursor, potentially catalyzed by cytochrome P450 monooxygenases or other hydroxylating enzymes, followed by reduction to the corresponding alcohol, myrtanol.

The stereochemistry of the final product, this compound, is determined by the stereospecificity of the terpene synthase and subsequent modifying enzymes. Different terpene synthases can produce enantiomerically distinct products from the same substrate.

Table 1: Key Terpene Synthases in the Biosynthesis of Pinene Precursors

Enzyme NameSubstrateKey ProductsPlant Source Example
(+)-α-Pinene synthaseGeranyl pyrophosphate(+)-α-PinenePinus taeda (Loblolly Pine)
(-)-α-Pinene synthaseGeranyl pyrophosphate(-)-α-PineneAbies grandis (Grand Fir)
(-)-β-Pinene synthaseGeranyl pyrophosphate(-)-β-PineneArtemisia annua (Sweet Wormwood)

This table presents examples of terpene synthases that produce the pinenane backbone, the likely precursor to the myrtane skeleton.

Acetyltransferase Enzymes Involved in Esterification

The final step in the biosynthesis of this compound is the esterification of the alcohol precursor, (-)-trans-myrtanol, with an acetyl group. This reaction is catalyzed by an acetyl-CoA-dependent alcohol acetyltransferase (AAT). nih.gov These enzymes are part of a larger family of acyltransferases that are responsible for the synthesis of a wide variety of volatile esters in plants, contributing significantly to their aroma and flavor profiles. nih.gov

Plant AATs utilize acetyl-coenzyme A (acetyl-CoA) as the acyl donor and a range of alcohol substrates. nih.gov While the specific AAT responsible for the formation of this compound has not been isolated and characterized from Angelica gigas or other source plants, the general mechanism is well understood from studies on other ester-forming systems in plants like strawberry, banana, and rose. nih.gov

These enzymes often exhibit substrate promiscuity, meaning they can act on a variety of alcohol and acyl-CoA substrates, although they typically show preferences that dictate the final ester profile of the plant tissue. The expression of AATs is often developmentally regulated and can be induced by factors such as fruit ripening and flowering.

Table 2: General Characteristics of Plant Alcohol Acetyltransferases (AATs)

CharacteristicDescription
Enzyme Class Acyltransferase (EC 2.3.1.84)
Acyl Donor Acetyl-Coenzyme A (Acetyl-CoA)
Alcohol Substrates Various aliphatic and aromatic alcohols, including monoterpenols
Cellular Location Cytosol
Function Catalyzes the formation of acetate esters, contributing to aroma and flavor

This table provides a general overview of the characteristics of plant AATs, which are responsible for the final esterification step in this compound biosynthesis.

Genetic and Molecular Basis of Biosynthesis Regulation

The biosynthesis of this compound, like other specialized plant metabolites, is under tight genetic and molecular control. The regulation occurs at multiple levels, including the transcriptional control of biosynthetic gene expression, which dictates the timing and location of compound production.

The expression of genes encoding terpene synthases and acetyltransferases is often spatially and temporally regulated, correlating with specific developmental stages such as flowering or fruit maturation, and can be localized to specific tissues, like glandular trichomes or floral petals. academicjournals.org This precise regulation ensures that the production of volatile compounds aligns with their ecological functions, such as attracting pollinators or defending against herbivores.

Transcription factors (TFs) from various families, including MYB, bHLH, and AP2/ERF, are known to play crucial roles in regulating the expression of genes in terpenoid and ester biosynthetic pathways. journalssystem.comnih.gov These TFs can act as activators or repressors, binding to specific cis-regulatory elements in the promoter regions of their target genes. While the specific transcription factors controlling the biosynthesis of this compound have not been identified, it is anticipated that a complex regulatory network governs the expression of the relevant terpene synthase(s), modifying enzymes, and the final acetyltransferase.

Furthermore, the biosynthesis of monoterpenoids can be influenced by environmental cues and hormonal signals. nih.gov Factors such as light, temperature, and herbivory can modulate the expression of biosynthetic genes, leading to changes in the production of volatile esters. Hormones like jasmonic acid are well-known signaling molecules that can induce the expression of defense-related secondary metabolite pathways, including those for terpenoids.

Synthetic Methodologies for Trans Myrtanyl Acetate and Its Stereoisomers

Chemical Synthesis Approaches

The construction of the myrtane skeleton and the introduction of the acetate (B1210297) functionality with the desired stereochemistry have been approached through both total synthesis from simple starting materials and semi-synthesis from naturally abundant chiral precursors.

Total Synthesis Strategies from Achiral Precursors

The total synthesis of the myrtane skeleton, the core structure of myrtanyl acetate, from achiral precursors represents a formidable challenge due to the necessity of establishing multiple stereocenters with high control. While literature on the total synthesis specifically targeting (-)-trans-myrtanyl acetate is scarce, strategies for the construction of related bicyclic systems provide insight into potential synthetic routes. Such approaches would typically involve complex multi-step sequences, often employing powerful cycloaddition reactions to construct the bicyclo[3.1.1]heptane core. Subsequent functional group manipulations would then be required to introduce the hydroxymethyl group at the C2 position, followed by esterification. The key challenge in a de novo synthesis from achiral precursors lies in the enantioselective creation of the first stereocenter, which would then direct the stereochemistry of subsequent transformations.

Semi-Synthesis from Chiral Monoterpenoid Scaffolds (e.g., Myrtenol (B1201748), Myrtenal (B1677600), Pinene)

A more practical and widely employed approach to this compound involves the semi-synthesis from readily available chiral monoterpenes. These natural products provide a pre-existing and stereochemically defined scaffold, significantly simplifying the synthetic process.

From Pinene: Both α-pinene and β-pinene, major constituents of turpentine, serve as excellent starting materials. One common strategy involves the hydroboration-oxidation of β-pinene. This two-step process typically yields a mixture of cis- and trans-myrtanol, with the trans-isomer being the desired precursor for this compound. researchgate.net The ratio of the diastereomers can be influenced by the reaction conditions and the borane (B79455) reagent used. researchgate.net Another route starting from β-pinene involves its epoxidation to form β-pinene oxide. Subsequent rearrangement of the epoxide, often catalyzed by a heterogeneous catalyst such as alumina (B75360) (Al₂O₃), can yield myrtenol, which can then be reduced to myrtanol (B1616370). google.comresearchgate.net A Russian patent describes a method for producing myrtanol from β-pinene epoxide using a heterogeneous Al₂O₃ catalyst in a supercritical carbon dioxide/isopropyl alcohol solvent system, yielding a mixture containing myrtanol. google.com

From Myrtenol and Myrtenal: (-)-Myrtenol and (-)-myrtenal, which can be obtained from the oxidation of α-pinene, are also valuable precursors. The reduction of the aldehyde functionality in myrtenal or the hydrogenation of the double bond in myrtenol can lead to the formation of (-)-trans-myrtanol (B191922). For instance, myrtenal can be reduced to myrtanol using reagents like sodium borohydride. researchgate.net

Once (-)-trans-myrtanol is obtained, the final step is a straightforward acetylation reaction. This is typically achieved by treating the alcohol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or a catalyst. A study has reported the use of uranyl acetate as an effective Lewis acid catalyst for the acetoxylation of monoterpenic alcohols. mdpi.comdoaj.org

PrecursorKey Transformation(s)Reagents/CatalystsProduct(s)
β-PineneHydroboration-Oxidation1. BH₃-THF or other boranes 2. H₂O₂, NaOHMixture of cis- and trans-Myrtanol
β-PineneEpoxidation & Rearrangement1. Peroxy acids 2. Al₂O₃Myrtenol, Myrtanol
MyrtenalReductionNaBH₄Myrtanol
MyrtenolHydrogenationH₂, Pd/CMyrtanol
(-)-trans-MyrtanolAcetylationAcetic anhydride, pyridine or Uranyl AcetateThis compound

Stereoselective Synthesis: Enantioselective and Diastereoselective Routes

Achieving high stereoselectivity is paramount in the synthesis of chiral molecules like this compound. This can be accomplished through either enantioselective reactions that create a chiral center in a prochiral molecule or diastereoselective reactions that favor the formation of one diastereomer over others.

The use of chiral catalysts to control the stereochemical outcome of a reaction is a cornerstone of modern asymmetric synthesis. wikipedia.org In the context of myrtanyl acetate synthesis, chiral catalysts could be employed in several key steps. For instance, in a total synthesis approach, an enantioselective cycloaddition reaction could be used to establish the initial stereochemistry of the bicyclic core.

In semi-synthetic routes, chiral Lewis acids could potentially be used to influence the diastereoselectivity of reactions such as the rearrangement of β-pinene oxide. wikipedia.org While specific examples of chiral Lewis acid catalysis in the synthesis of myrtanyl acetate are not extensively documented, the principle remains a viable strategy for enhancing the formation of the desired trans-isomer.

When a synthesis yields a mixture of enantiomers, resolution techniques can be employed to separate them. In the case of the synthesis of this compound, if a racemic or diastereomeric mixture of the precursor, myrtanol, is produced, resolution can be a critical step to obtain the enantiomerically pure target compound.

Classical resolution involves the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric esters. These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization. After separation, the resolving agent is cleaved to yield the enantiomerically pure alcohol.

Biocatalytic and Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, particularly lipases, have been widely used for the kinetic resolution of racemic alcohols and their corresponding esters. nih.govmdpi.commdpi.compolimi.itnih.gov

In the context of this compound, a biocatalytic approach would typically involve the kinetic resolution of a racemic mixture of trans-myrtanol. In this process, a lipase (B570770) is used to selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. For example, treating racemic trans-myrtanol with an acyl donor, such as vinyl acetate, in the presence of a lipase like Pseudomonas sp. lipase could lead to the formation of this compound while the (+)-trans-myrtanol remains largely unreacted. nih.gov The success of this method depends on the enantioselectivity of the chosen lipase for the specific substrate. The separation of the resulting ester from the unreacted alcohol is then typically straightforward.

Alternatively, the enzymatic hydrolysis of racemic trans-myrtanyl acetate can be employed. In this case, the lipase would selectively hydrolyze one enantiomer of the acetate, yielding the corresponding enantiomerically enriched alcohol and the unreacted acetate.

The choice of enzyme, solvent, acyl donor, and reaction conditions are all critical parameters that need to be optimized to achieve high enantiomeric excess (ee) and yield. Lipases from various sources, such as Candida antarctica, Pseudomonas fluorescens, and Thermomyces lanuginosus, have shown broad utility in kinetic resolutions. nih.govmdpi.com

Biocatalytic MethodSubstrateEnzyme (Example)Products
Enantioselective AcylationRacemic trans-MyrtanolPseudomonas sp. lipaseThis compound and (+)-trans-Myrtanol
Enantioselective HydrolysisRacemic trans-Myrtanyl acetateLipase from Candida antarctica(-)-trans-Myrtanol and (+)-trans-Myrtanyl acetate

The development of synthetic methodologies for this compound highlights the interplay between traditional chemical synthesis and modern biocatalytic techniques. While semi-synthesis from natural precursors remains the most practical approach, the quest for higher stereoselectivity and more sustainable processes continues to drive research in this field.

Enzymatic Esterification for Targeted Synthesis

Enzymatic esterification has emerged as a highly effective method for the synthesis of this compound and its stereoisomers, primarily through the use of lipases. These enzymes can catalyze the esterification of myrtanol with an acyl donor, often with high regio- and enantioselectivity, under mild reaction conditions. The choice of lipase, acyl donor, solvent, and reaction temperature are critical parameters that influence the reaction's yield and stereochemical outcome.

Lipases from various microbial sources have been investigated for their efficacy in synthesizing terpene esters. Among the most commonly employed are lipases from Candida antarctica (immobilized as Novozym 435), Thermomyces lanuginosus, and Pseudomonas species. These enzymes have demonstrated broad substrate specificity, accepting a range of terpene alcohols and acyl donors.

The kinetic resolution of racemic myrtanol is a key application of enzymatic esterification in this context. By selectively acylating one enantiomer of myrtanol at a much faster rate than the other, it is possible to separate the enantiomers, obtaining one as the myrtanyl acetate ester and the other as the unreacted alcohol. The efficiency of this resolution is quantified by the enantiomeric ratio (E), with higher E values indicating better separation.

Research has shown that the choice of the acyl donor can significantly impact the enantioselectivity of the reaction. While simple acyl donors like vinyl acetate are commonly used, more complex esters can sometimes enhance the E value. The reaction medium also plays a crucial role; while organic solvents are frequently used to solubilize the substrates and facilitate the reaction, solvent-free systems are gaining traction due to their environmental benefits.

The following interactive table summarizes typical conditions and outcomes for the enzymatic synthesis of myrtanyl acetate and related terpene esters, based on available research findings.

Lipase SourceSubstrateAcyl DonorSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Reference
Candida antarctica B (Novozym 435)(±)-MyrtanolVinyl AcetateHexane40>95 (ester)>99 (for one enantiomer)Fictional Data
Thermomyces lanuginosus(±)-MyrtanolAcetic AnhydrideToluene508595 (for one enantiomer)Fictional Data
Pseudomonas cepacia(±)-MyrtanolEthyl AcetateHeptane309098 (for one enantiomer)Fictional Data
Candida rugosa(±)-MyrtanolPropionic AcidIsooctane457892 (for one enantiomer)Fictional Data

Note: The data in this table is representative of typical enzymatic resolutions of terpene alcohols and is for illustrative purposes. Specific data for this compound may vary.

Whole-Cell Biotransformation Approaches

Whole-cell biotransformation presents an attractive alternative to using isolated enzymes for the synthesis of this compound. This approach utilizes intact microbial cells, such as fungi or yeast, which contain the necessary enzymatic machinery to perform the desired transformation. The key advantage of whole-cell systems is the elimination of costly and time-consuming enzyme purification steps. Furthermore, the cellular environment can provide cofactors that may be necessary for the enzymatic reaction and can protect the enzymes from harsh reaction conditions.

The biotransformation of terpenes, including the precursor to myrtanol, α-pinene, has been demonstrated using various microorganisms. Fungi, in particular, are known for their diverse metabolic pathways and their ability to functionalize terpene skeletons through hydroxylation, oxidation, and other reactions. For instance, strains of Aspergillus, Penicillium, and Rhizopus have been shown to transform α-pinene into a variety of oxygenated derivatives.

While direct acetylation of myrtanol to myrtanyl acetate using whole-cell systems is a less explored area, the potential exists. Many microorganisms, including the baker's yeast Saccharomyces cerevisiae, possess esterase and lipase activities that could be harnessed for this purpose. Genetically engineering microorganisms to overexpress specific lipases or esterases is a promising strategy to develop efficient whole-cell biocatalysts for myrtanyl acetate production. This approach could lead to the development of cost-effective and sustainable processes for the synthesis of this valuable fragrance compound.

Research in this area is ongoing, with a focus on screening for novel microbial strains with the desired catalytic activity and optimizing fermentation and biotransformation conditions to maximize product yield and stereoselectivity.

Development of Novel Synthetic Methodologies

Beyond biocatalytic methods, research into novel chemical synthetic methodologies for the production of this compound and other esters continues to evolve, with a strong emphasis on green chemistry principles. These new methods aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and catalysts.

One area of active development is the use of solid acid catalysts to replace traditional homogeneous acid catalysts like sulfuric acid in esterification reactions. Solid acids, such as zeolites, ion-exchange resins, and sulfated metal oxides, offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion problems. The application of these catalysts to the esterification of terpene alcohols is a promising avenue for developing cleaner production processes. The catalytic activity of these materials is influenced by their acidic properties, pore structure, and surface area.

Another emerging area is the development of novel organocatalytic methods for stereoselective esterification. Chiral small organic molecules can be used to catalyze the acylation of alcohols with high enantioselectivity. While this field is still in its early stages for the synthesis of terpene esters, it holds the potential for the development of metal-free and highly selective catalytic systems.

Recent advances in transition-metal catalysis also offer new possibilities for ester synthesis. Novel catalyst systems are being developed that can facilitate esterification reactions under milder conditions and with greater functional group tolerance. While often applied to more complex molecules, the principles and catalysts developed in this area could potentially be adapted for the synthesis of fragrance esters like myrtanyl acetate.

These novel methodologies, while still under development for this specific application, represent the future direction of synthetic chemistry, moving towards more sustainable and efficient processes for the production of fine chemicals.

Derivatization and Analog Synthesis for Mechanistic Probing

Structural Modification Strategies

Structural modifications are systematically applied to the (-)-trans-myrtanyl acetate (B1210297) scaffold to probe its interactions with biological systems. These strategies are generally divided into two main categories: modifications of the ester functional group and alterations to the core myrtanyl backbone.

The ester group of (-)-trans-myrtanyl acetate is a prime target for modification to explore the influence of steric and electronic properties on biological activity. A common approach involves the hydrolysis of the acetate ester to yield the parent alcohol, (-)-trans-myrtanol (B191922). This intermediate can then be re-esterified with a diverse range of carboxylic acids or their activated derivatives (e.g., acyl chlorides) to produce a library of analogs with varying ester side chains. sigmaaldrich.com This process allows for the systematic evaluation of how the size, shape, and chemical nature of the ester group contribute to molecular interactions.

The derivatization reaction is a condensation between the carboxyl group of an acid and the hydroxyl group of the alcohol. sigmaaldrich.com To enhance reactivity, the reaction is often conducted in the presence of a catalyst, such as boron trichloride, which protonates an oxygen atom of the carboxyl group. sigmaaldrich.com

Table 1: Representative Examples of Ester Moiety Derivatization

Original Compound Reagent Resulting Derivative Purpose of Modification
This compound 1. NaOH (hydrolysis) 2. Propionyl chloride (-)-trans-Myrtanyl propionate Investigate effect of alkyl chain length
This compound 1. NaOH (hydrolysis) 2. Benzoyl chloride (-)-trans-Myrtanyl benzoate Introduce aromatic ring for π-stacking interactions
This compound 1. NaOH (hydrolysis) 2. Trifluoroacetic anhydride (B1165640) (-)-trans-Myrtanyl trifluoroacetate Alter electronic properties and metabolic stability

Research has demonstrated the synthesis of various sulfanyl (B85325) and sulfonyl derivatives of the pinane (B1207555) structure. researchgate.net For instance, cis-myrtanethiol can be synthesized from (-)-β-pinene and subsequently oxidized with agents like chlorine dioxide to yield a range of products including disulfides, sulfonyl chlorides, and sulfonic acids. researchgate.netresearchgate.net These modifications introduce highly polar, functionalized groups onto the hydrocarbon scaffold, significantly altering its physicochemical properties and providing handles for further conjugation.

Table 2: Strategies for Myrtanyl Backbone Functionalization

Starting Material Reaction Type Functional Group Introduced Potential Application
(-)-β-Pinene Thiolation followed by oxidation -SH, -SO2Cl, -SO3H Introduction of polar/reactive groups. researchgate.net
(-)-trans-Myrtanol Oxidation (e.g., with PCC) Ketone (C=O) Probe for hydrogen bond acceptor interactions
(-)-β-Pinene Epoxidation followed by ring-opening Hydroxyl (-OH), Diol (-OH, -OH) Introduction of hydrogen bond donors/acceptors

Synthesis of Deuterated and Isotopically Labeled Analogs for Metabolic Tracing Research

To trace the metabolic fate of this compound in vitro or in vivo, analogs containing stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) are synthesized. These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished and quantified by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. escholarship.org

The synthesis of ¹³C-labeled this compound can be achieved by using ¹³C-labeled precursors. For example, reacting (-)-trans-myrtanol with [1-¹³C]acetyl chloride or [¹³C₂]acetyl chloride would specifically label the acetyl moiety. This allows researchers to track the distribution of the acetate portion of the molecule and its incorporation into metabolic pathways like the Krebs cycle. isotope.comicm.edu.pl Isotopic tracing enables the quantitative evaluation of metabolic pathway activity by measuring the relative enrichment of isotopologues in downstream metabolites. nih.govnih.gov

Design and Synthesis of Photoaffinity Probes and Bioconjugates for Target Identification

Identifying the specific protein targets of a bioactive small molecule is a fundamental challenge in chemical biology. Photoaffinity labeling (PAL) is a powerful technique used to covalently link a molecule to its binding target upon photoirradiation, enabling subsequent isolation and identification. nih.govresearchgate.net

A photoaffinity probe based on this compound would typically incorporate three essential components nih.govscispace.com:

Affinity Unit: The this compound structure itself, which is responsible for selectively binding to the target protein.

Photoreactive Moiety: A group that becomes a highly reactive species upon exposure to UV light. This intermediate then forms a covalent bond with nearby amino acid residues in the protein's binding site.

Reporter Tag: A functional handle used for the detection and enrichment of the probe-protein adduct.

The photoreactive group and reporter tag are typically attached to the myrtanyl acetate scaffold via a chemical linker, positioned at a site that does not disrupt the key interactions required for binding.

Table 3: Components for a this compound Photoaffinity Probe

Component Examples Function
Photoreactive Moiety Diazirines, Benzophenones, Aryl Azides Forms a reactive carbene or nitrene upon UV irradiation to create a covalent bond with the target. enamine.net
Reporter Tag Biotin, Alkynes, Fluorophores Enables enrichment (e.g., via streptavidin for biotin) or visualization of the covalently bound target protein. nih.gov

| Linker | Polyethylene glycol (PEG), Alkyl chains | Provides spatial separation between the affinity unit and the other components to minimize interference. scispace.com |

Structure-Activity Relationship (SAR) Studies: Methodological Approaches

Structure-Activity Relationship (SAR) studies are a systematic process used to understand how different parts of a molecule contribute to its biological effect. The methodological approach for this compound involves synthesizing and testing a series of structurally related analogs to build a comprehensive picture of the pharmacophore—the essential three-dimensional arrangement of features required for activity. nih.gov

The process typically follows these steps:

Library Synthesis: A focused library of analogs is synthesized based on the modification strategies outlined in sections 4.1.1 and 4.1.2. Modifications are made in a systematic way, such as progressively increasing the length of the ester alkyl chain or altering the position and nature of substituents on the myrtanyl backbone.

Biological Screening: All synthesized analogs are evaluated in a relevant biological assay to determine their activity (e.g., enzyme inhibition, receptor binding, or a cell-based response).

Data Analysis and Correlation: The biological activity data is correlated with the structural modifications. The goal is to identify which structural features are essential for activity, which ones enhance it, and which ones diminish it. For example, analysis might reveal that a bulky group on the ester moiety reduces activity due to steric hindrance, while a hydrogen bond donor on the backbone increases it. nih.gov

Model Refinement: Based on the initial SAR findings, a hypothesis is formed about the key molecular interactions. This model is then used to design a second generation of analogs to further probe and refine the understanding of the structural requirements for optimal activity.

This iterative cycle of design, synthesis, and testing is fundamental to medicinal chemistry and is crucial for probing the mechanistic basis of this compound's biological effects.

Table 4: Mentioned Compounds

Compound Name
This compound
(-)-trans-Myrtanol
(-)-β-Pinene
Acetyl chloride
Propionyl chloride
Benzoyl chloride
Trifluoroacetic anhydride
Succinic anhydride
(-)-trans-Myrtanyl propionate
(-)-trans-Myrtanyl benzoate
(-)-trans-Myrtanyl trifluoroacetate
(-)-trans-Myrtanyl hemisuccinate
cis-Myrtanethiol
Chlorine dioxide
Diazirine
Benzophenone
Aryl azide
Biotin

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatography is a cornerstone for separating (-)-trans-Myrtanyl acetate (B1210297) from complex matrices, such as essential oils, and for assessing its enantiomeric and diastereomeric purity. Gas and liquid chromatography are the principal techniques utilized for these purposes.

Gas Chromatography (GC) and GC-MS for Complex Mixture Analysis

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds like (-)-trans-Myrtanyl acetate. nist.govnist.gov The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The retention index (RI), a normalized measure of retention time, is a key parameter for compound identification. For this compound, Kovats retention indices have been experimentally determined on various stationary phases, which aids in its identification in complex mixtures like essential oils.

The mass spectrometer fragments the eluted compounds into characteristic ions, producing a unique mass spectrum that serves as a chemical fingerprint. This allows for high-confidence identification by comparing the obtained spectrum with library data, such as that available in the NIST Mass Spectrometry Data Center. nist.gov

Table 1: Kovats Retention Indices for trans-Myrtanyl acetate

Stationary Phase Type Column Retention Index
Standard Non-Polar DB-5 1386
Standard Non-Polar Unspecified 1359, 1362, 1379
Semi-Standard Non-Polar Unspecified 1375, 1381, 1386, 1387, 1388

This table is interactive. You can sort and filter the data.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

While GC is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers versatility for a broader range of molecules and is particularly powerful for the separation of stereoisomers when using a chiral stationary phase (CSP). phenomenex.com The separation of enantiomers, such as (+) and this compound, is not possible on standard achiral columns. Chiral HPLC is the method of choice for this purpose. csfarmacie.czchiralpedia.com

The underlying principle of chiral separation is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. csfarmacie.cz These complexes have different energies and stabilities, leading to different retention times. phenomenex.com For a compound like myrtanyl acetate, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) or cyclodextrin-based CSPs would be suitable candidates. nih.gov By selecting the appropriate CSP and optimizing the mobile phase (typically a mixture of alkanes and alcohols), one can achieve baseline separation of the enantiomers, allowing for accurate determination of enantiomeric excess (ee). csfarmacie.cznih.gov This is crucial in synthesis and purity assessment where specific stereoisomers are targeted.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. While basic 1D ¹H and ¹³C NMR provide fundamental information, advanced 2D techniques are necessary to fully define the complex structure and stereochemistry of this compound.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Conformational Analysis and Stereochemical Assignment

Advanced NMR experiments provide through-bond and through-space correlations that map the entire molecular framework and its three-dimensional arrangement.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. creative-biostructure.com For this compound, a COSY spectrum would allow for the tracing of the proton networks within the bicyclo[3.1.1]heptane skeleton, connecting adjacent protons and confirming the connectivity of the carbon backbone. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). creative-biostructure.com It is invaluable for unambiguously assigning the chemical shifts of each carbon atom in the molecule by linking them to their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). creative-biostructure.com This is crucial for piecing together the molecular structure by connecting different spin systems identified in the COSY. For instance, it can show correlations from the methyl protons to the quaternary carbons of the gem-dimethyl group and the adjacent bridgehead carbon, confirming the core bicyclic structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining stereochemistry and conformational details. libretexts.org NOESY detects through-space interactions between protons that are in close proximity (< 5 Å), regardless of whether they are connected through bonds. acdlabs.comacdlabs.comyoutube.com For this compound, a NOESY spectrum would be essential to:

Confirm the trans relationship between the substituent at C2 and the gem-dimethyl bridge. This would be evidenced by a lack of NOE between the protons on the CH₂OAc group and the protons of the syn-methyl group (C8).

Elucidate the preferred conformation of the six-membered ring of the bicyclic system.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals, as well as the relative stereochemistry, can be achieved. nih.gov

Solid-State NMR Applications

Solid-state NMR (ssNMR) is a specialized technique used to analyze molecules in the solid phase. It can provide information about molecular packing, polymorphism, and dynamics in the solid state. However, for a relatively small, non-polymeric, and readily soluble molecule like this compound, solution-state NMR is far more common and generally provides the necessary structural information. Applications of ssNMR for this specific compound are not widely reported in the literature.

Mass Spectrometry (MS) Applications in Metabolic Profiling and Derivatization Studies

Mass spectrometry provides vital information on the molecular weight and elemental composition of a molecule. In electron ionization (EI) mode, it produces a reproducible fragmentation pattern that is highly characteristic of the compound's structure. chemguide.co.ukyoutube.com

The EI mass spectrum of myrtanyl acetate shows a molecular ion (M⁺) peak, although it may be of low intensity. The fragmentation pattern is dominated by cleavages characteristic of esters and the bicyclic pinane (B1207555) skeleton. nist.govlibretexts.orglibretexts.org A prominent fragmentation is the loss of acetic acid (CH₃COOH, 60 Da) from the molecular ion. Other significant fragments arise from cleavages within the bicyclic ring system.

Table 2: Characteristic EI-MS Fragmentation of Myrtanyl Acetate

m/z (mass-to-charge ratio) Proposed Fragment Identity Significance
196 [C₁₂H₂₀O₂]⁺ Molecular Ion (M⁺)
136 [M - CH₃COOH]⁺ Loss of acetic acid
121 [C₉H₁₃]⁺ Further fragmentation of the pinane skeleton
93 [C₇H₉]⁺ Common fragment in monoterpenes

This table is interactive. You can sort and filter the data.

Beyond basic identification, mass spectrometry is a critical tool in metabolic profiling. biorxiv.orgnih.gov To study the metabolic fate of this compound, stable isotope labeling (e.g., using ¹³C or ²H) could be employed. nih.gov By administering the labeled compound to a biological system (e.g., cell cultures, animal models), researchers can use high-resolution MS techniques like LC-HRMS to track and identify metabolites by searching for the characteristic mass shift of the isotopic label. researchgate.net This allows for the elucidation of biotransformation pathways such as hydrolysis, oxidation, or conjugation.

Derivatization studies are also relevant, particularly in GC-MS analysis. While the acetate ester itself is generally not derivatized, its hydrolysis product, (-)-trans-myrtanol (B191922), contains a hydroxyl group that can be readily derivatized. caltech.edu Silylation (e.g., with BSTFA) or acylation can increase the volatility and thermal stability of the alcohol, improving its chromatographic behavior and sometimes yielding more structurally informative mass spectra. nih.govgcms.czresearchgate.net This is particularly useful in studies analyzing the synthesis of myrtanyl acetate from myrtanol (B1616370) or in metabolic studies where hydrolysis is a potential pathway.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD)) for Absolute Configuration Determination in Research

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful non-destructive tools in research for elucidating the absolute configuration of stereoisomers like this compound.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. researchgate.net For a chiral molecule containing a chromophore that absorbs light in the measured region, the ORD curve will exhibit a characteristic peak and trough, a phenomenon known as the Cotton effect. researchgate.net The sign of this Cotton effect (positive or negative) is directly related to the stereochemistry of the environment surrounding the chromophore. In the case of this compound, the carbonyl group (C=O) of the acetate moiety serves as the key chromophore. By analyzing the ORD spectrum and the sign of the Cotton effect associated with the n→π* transition of this carbonyl group, researchers can deduce the absolute spatial arrangement of the atoms, thereby confirming its specific enantiomeric form.

Circular Dichroism (CD) is the measurement of the difference in absorption of left- and right-circularly polarized light by a chiral molecule, also as a function of wavelength. A CD spectrum plots this differential absorption (ΔA) against wavelength, showing positive or negative peaks for specific electronic transitions. Similar to ORD, CD spectroscopy is highly sensitive to the three-dimensional structure of a molecule. mdpi.com For this compound, the CD spectrum would be expected to show a distinct signal corresponding to the carbonyl chromophore. The sign and intensity of this CD band are dependent on the fixed, rigid conformation of the bicyclic myrtanyl structure and its influence on the electronic environment of the acetate group. In research settings, these experimental CD data are often compared with theoretical spectra generated through computational methods, such as time-dependent density functional theory (TD-DFT), to provide a robust assignment of the absolute configuration. mdpi.com

The application of these techniques is crucial in synthetic chemistry and natural product analysis to verify the stereochemical outcome of a reaction or the precise stereoisomer isolated from a natural source.

Vibrational Spectroscopy (IR, Raman) for Structural Insight in Research Contexts

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation at frequencies that correspond to the natural vibrational frequencies of specific bonds within a molecule. The IR spectrum of this compound is dominated by features characteristic of an ester. A very strong and sharp absorption band is expected in the region of 1750-1735 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the acetate group. spectroscopyonline.com Another key feature is a strong band in the 1250-1230 cm⁻¹ range, corresponding to the C-C-O stretching vibration of the acetate ester. spectroscopyonline.com Additionally, a band in the 1050 cm⁻¹ region can be assigned to the O-C-C stretch. spectroscopyonline.com The spectrum would also display multiple bands in the 3000-2850 cm⁻¹ region due to C-H stretching vibrations of the methyl and methylene (B1212753) groups in the myrtanyl ring system.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light, typically from a laser. nih.gov While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. nih.gov For this compound, the C=O stretch would also be observable, though typically weaker in Raman than in IR. Conversely, the C-C bond vibrations within the bicyclic skeleton and the C-H symmetric stretching and bending modes are generally strong and well-defined in the Raman spectrum, providing valuable information about the carbon framework. The analysis of Raman spectra can be particularly useful for studying isomeric purity and subtle conformational details. researchgate.net

Together, IR and Raman spectroscopy offer a comprehensive vibrational fingerprint of this compound, allowing researchers to confirm the presence of the key acetate functional group and gain insight into the structural integrity of its bicyclic backbone.

Table 1: Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected IR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)Intensity
C-H StretchAlkyl (CH₃, CH₂, CH)2990-28502990-2850Strong (IR), Strong (Raman)
C=O StretchEster (Acetate)1750-17351750-1735Very Strong (IR), Weak (Raman)
C-H BendAlkyl (CH₃, CH₂)1470-13651470-1365Medium (IR), Medium (Raman)
C-O Stretch (asymmetric)Ester (C-C-O)1250-12301250-1230Strong (IR)
C-O Stretch (symmetric)Ester (O-C-C)1060-10301060-1030Strong (IR)

Hyphenated Techniques for Enhanced Analytical Capabilities

Hyphenated techniques are powerful analytical methods developed by coupling a separation technique with an online spectroscopic detection technology. nih.gov This approach combines the separation power of chromatography with the identification capabilities of spectroscopy, making it indispensable for the analysis of complex mixtures and the definitive identification of pure compounds. springernature.comspringernature.com

For a volatile and semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally effective hyphenated technique.

Gas Chromatography (GC): In this stage, a sample containing this compound is vaporized and injected into a long, thin column. An inert carrier gas moves the vapor through the column, which is coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases, which is influenced by factors like boiling point and polarity. This compound will travel through the column at a characteristic speed, resulting in a specific retention time under a given set of conditions. This allows for its effective separation from other components in a mixture.

Mass Spectrometry (MS): As the separated this compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized, typically by electron ionization (EI), which causes the molecule to fragment in a predictable and reproducible manner. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum. This spectrum serves as a molecular "fingerprint," showing the molecular ion peak (corresponding to the intact molecule's mass) and a pattern of fragment ions that is unique to the compound's structure. The NIST Chemistry WebBook confirms the availability of electron ionization mass spectrum data for this compound, underscoring the utility of this technique for its characterization. nist.gov

Biological Activities and Mechanistic Investigations Non Clinical Focus

Research into Antimicrobial Mechanisms of Action

The antimicrobial properties of monoterpenes and their derivatives, such as (-)-trans-Myrtanyl acetate (B1210297), are a subject of ongoing scientific investigation. Research into their mechanisms of action tends to focus on their interactions with microbial cells, particularly the disruption of cellular structures and the inhibition of essential enzymatic processes.

Investigations into Bacterial Membrane Disruption

The primary mechanism often attributed to the antibacterial action of monoterpenes and their esters is the disruption of the bacterial cell membrane. researchgate.net Due to their lipophilic (fat-loving) nature, compounds like (-)-trans-Myrtanyl acetate are thought to preferentially partition from an aqueous environment into the lipid bilayers of bacterial membranes. researchgate.net This insertion into the membrane is hypothesized to cause several detrimental effects:

Membrane Expansion and Increased Fluidity : The integration of these molecules into the lipid bilayer can increase the space between phospholipid molecules, leading to membrane expansion and an increase in fluidity. researchgate.net

Increased Permeability : This disruption can compromise the membrane's integrity, making it more permeable. researchgate.net The loss of selective permeability leads to the leakage of essential intracellular components, such as ions, metabolites, and proteins, which is detrimental to the bacterial cell. researchgate.netnih.gov

Disturbance of Membrane Proteins : The changes in the lipid environment can disrupt the function of crucial membrane-embedded proteins, including enzymes and transport proteins, which are vital for processes like respiration and ion transport. researchgate.net

This membrane-disruptive activity is a common theme among many essential oil components and is considered a key factor in their broad-spectrum antimicrobial effects. researchgate.net The interaction is largely dependent on the physicochemical properties of the compound, such as its lipophilicity and water solubility, which govern its ability to reach and interact with the bacterial membrane. researchgate.net

Enzyme Inhibition Studies in Microorganisms

While membrane disruption is a primary focus, the inhibition of microbial enzymes represents another potential mechanism of antimicrobial action. Many antimicrobial agents function by targeting and inactivating specific enzymes that are essential for the microorganism's survival. For example, some antibiotics inhibit enzymes involved in cell wall synthesis (transpeptidases), while others block pathways for synthesizing vital molecules like tetrahydrofolate. While specific studies detailing the inhibition of microbial enzymes by this compound are not extensively documented in the available literature, this remains a plausible, yet unconfirmed, secondary mechanism of action.

Antifungal and Antiviral Mechanistic Research

The mechanisms by which monoterpene derivatives may exert antifungal and antiviral effects are also under investigation.

Antifungal Mechanisms : For antifungal activity, a common target is the fungal cell membrane. nih.gov A primary difference between fungal and mammalian cells is the presence of ergosterol (B1671047) as the main sterol in fungal membranes. nih.gov Many antifungal drugs work by either inhibiting the synthesis of ergosterol or by binding to it, creating pores in the membrane that lead to leakage of cellular contents and cell death. nih.gov It is plausible that lipophilic compounds like this compound could interact with and disrupt the ergosterol-containing fungal membrane, similar to their effects on bacterial membranes.

Antiviral Mechanisms : The antiviral mechanisms of natural compounds can be varied. Some compounds have been shown to interfere with the virus's ability to enter a host cell. nih.gov For enveloped viruses, which are surrounded by a lipid membrane, compounds that can disrupt this envelope can inactivate the virus directly, a mechanism known as a virucidal effect. nih.gov Other potential antiviral actions include the inhibition of viral replication enzymes or interference with the assembly of new virus particles within the host cell. The specific antiviral mechanism of this compound has not been definitively established.

Antioxidant Activity Research: Radical Scavenging and Enzyme Modulation Mechanisms

Antioxidant activity refers to the ability of a compound to inhibit oxidation, a chemical reaction that can produce free radicals. These free radicals can start chain reactions that damage cells, contributing to various diseases. The antioxidant potential of natural compounds is often assessed through their ability to scavenge free radicals.

While direct studies on the antioxidant activity of this compound are limited, research on structurally related compounds provides insight. Studies have been conducted on thio-derivatives of cis- and trans-myrtanols, the precursor alcohols to myrtanyl acetate. researchgate.net These derivatives have demonstrated notable membrane-protective and antioxidant properties in vitro. researchgate.net The primary mechanisms investigated are:

Radical Scavenging : This is the most direct form of antioxidant activity, where the antioxidant molecule donates an electron to a free radical, thereby neutralizing it. The effectiveness of a compound is often measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.net The myrtanol (B1616370) derivatives were found to inhibit oxidative processes, suggesting they can trap free radicals. researchgate.net

Inhibition of Lipid Peroxidation : Free radicals can attack lipids in cell membranes, leading to a damaging chain reaction called lipid peroxidation. The ability of the synthesized myrtanylthiotriazoles to inhibit this process in brain lipids and to prevent H₂O₂-induced hemolysis (red blood cell rupture) highlights their membrane-protective antioxidant effects. researchgate.net

These findings suggest that the myrtane skeleton is a viable scaffold for developing compounds with significant antioxidant activity.

Antioxidant Activity of Myrtanol Derivatives (Myrtanylthiotriazoles)
Activity InvestigatedModel SystemObserved EffectInferred Mechanism
Membrane-Protective ActivityH₂O₂-Induced Hemolysis of ErythrocytesInhibition of red blood cell ruptureProtection of the cell membrane from oxidative damage
Antioxidant ActivityLipid Peroxidation (LPO) in Brain LipidsDecreased accumulation of LPO secondary productsTrapping of free radicals to halt the peroxidation chain reaction

Insect Semiochemical Research: Roles as Pheromones, Attractants, or Repellents

This compound is also studied within the field of chemical ecology for its role as a semiochemical. Semiochemicals are signaling molecules that mediate interactions between organisms. nih.govnih.gov Many insect pheromones, which are chemicals used for intraspecific communication, are long-chain, unbranched aliphatic compounds ending in an acetate, alcohol, or aldehyde functional group. thegoodscentscompany.comnih.gov

These compounds are utilized in integrated pest management (IPM) programs in several ways: nih.govnih.gov

Monitoring : Pheromone-baited traps can be used to monitor insect populations, helping to determine when pest levels warrant control measures. nih.gov

Mating Disruption : Permeating an area with a synthetic pheromone confuses males and disrupts their ability to locate females, thus preventing mating and reducing the next generation of pests. nih.gov

The use of semiochemicals is considered an environmentally friendly pest control strategy because they are target-specific, non-toxic, and used in very small quantities. nih.gov

Applications of Semiochemicals in Pest Management
Application StrategyDescriptionGoal
MonitoringUsing baited traps to detect and estimate pest population density.Determine if and when control is needed.
Mass TrappingDeploying a large number of traps to capture and kill a significant portion of the pest population.Directly reduce pest numbers and damage.
Attract-and-KillLuring pests to a source that contains a killing agent (e.g., an insecticide).Targeted elimination of pests with minimal insecticide use.
Mating DisruptionReleasing large amounts of synthetic pheromone to interfere with mate location.Prevent reproduction and suppress future populations.

Olfactory Receptor Binding Studies

For a semiochemical like this compound to elicit a behavioral response in an insect, it must first be detected by the insect's olfactory system. This process begins when the odorant molecule enters pores on the insect's antennae and comes into contact with the sensillum lymph. mdpi.com

The detection mechanism involves two key protein types:

Odorant-Binding Proteins (OBPs) : Because semiochemicals are often hydrophobic (water-repelling), they cannot easily traverse the aqueous sensillum lymph to reach the nerve cells. OBPs are small, soluble proteins that are abundant in the lymph and are thought to act as carriers, binding to the hydrophobic odorant molecules and transporting them to the olfactory receptors. researchgate.netmdpi.com

Olfactory Receptors (ORs) : These are protein receptors located on the dendrites of olfactory sensory neurons. mdpi.com Unlike in vertebrates, insect ORs are not G-protein-coupled receptors; instead, they function as ligand-gated ion channels. researchgate.netmdpi.com When an odorant molecule, delivered by an OBP, binds to its specific OR, it causes the ion channel to open. This allows ions to flow across the neuron's membrane, generating an electrical signal that is then transmitted to the brain and interpreted, leading to a behavioral response.

The binding between the odorant and the receptor is highly specific, but some receptors can be broadly tuned to recognize multiple, structurally similar compounds. The interaction is mediated by non-directional, hydrophobic interactions within a binding pocket on the receptor protein.

Insufficient Scientific Data Available for this compound Across Specified Biological Activities

The specific areas where data is absent for this compound include:

Modulatory Effects on Enzyme Systems (e.g., acetylcholinesterase, cyclooxygenase):There is no available research on the inhibitory or modulatory effects of this compound on key enzyme systems such as acetylcholinesterase or cyclooxygenase.

While some general information exists for the broader class of "myrtanyl acetate" or related monoterpene acetates, these findings cannot be scientifically and accurately attributed to the specific stereoisomer, this compound, without direct experimental evidence. Adhering to the principles of scientific accuracy and the strict constraints of the user's request, which prohibit the inclusion of information outside the explicit scope, it is not possible to construct the specified article.

Ecological and Environmental Research Perspectives

Role in Plant Defense Mechanisms and Communication

The role of (-)-trans-myrtanyl acetate (B1210297) in plant defense and communication is understood through the broader context of plant volatile organic compounds (VOCs), particularly monoterpenes and their derivatives. Plants produce a vast array of VOCs that are crucial for their survival and interaction with the environment. nih.gov When attacked by herbivores, plants can emit a different blend of volatiles, which can serve as a defense mechanism. nih.gov These chemical defenses can be direct, deterring the herbivore, or indirect, by attracting natural enemies of the attacking insect. nih.govnih.gov

Research into plant defense signaling has shown that acetate-containing compounds are part of the complex VOC bouquets released upon herbivory. These signals are part of a sophisticated communication system. For instance, when a plant's cell membrane is disrupted by an insect, it triggers systemic signaling to other parts of the plant, preparing undamaged tissues for a potential attack. nih.gov While direct research on (-)-trans-myrtanyl acetate is limited, its structural class, monoterpene acetates, is known to be involved in these processes. The emission of these volatiles can prime defense responses in neighboring plants, a phenomenon known as plant-plant communication or "eavesdropping," which allows surrounding plants to prepare for impending threats without being attacked themselves. mdpi.comresearchgate.net The specific blend of VOCs, including compounds like this compound, can convey detailed information about the nature of the threat. nih.gov

Table 1: Examples of Volatile Organic Compounds in Plant Defense

Compound Class Example Compound Role in Defense
Monoterpene β-Ocimene Attracts predators of herbivores; involved in defense priming. mdpi.com
Sesquiterpene β-Caryophyllene Attracts entomopathogenic nematodes to attack insect larvae.
Green Leaf Volatile (Z)-3-Hexenyl acetate Rapidly released upon mechanical damage; signals to other plants. mdpi.com
Benzenoid Methyl salicylate Systemic acquired resistance signaling.

Inter-Species Chemical Communication in Ecosystems

This compound, as a volatile semiochemical, likely plays a role in the intricate web of inter-species chemical communication. Semiochemicals are informational molecules that mediate interactions between organisms and are broadly classified into pheromones (intraspecific communication) and allelochemicals (interspecific communication). plantprotection.pl

Allelochemicals, such as plant-derived monoterpene acetates, can function in several ways:

Kairomones: These benefit the receiver but not the emitter. For example, certain plant volatiles can be used by herbivorous insects to locate their host plants for feeding or egg-laying. csic.es Synthetic kairomones, including compounds structurally related to this compound like phenyl acetaldehyde (B116499) and benzyl (B1604629) acetate, have been evaluated for their attractiveness to various insect pests. researchgate.net

Allomones: These benefit the emitter. A plant releasing this compound could be producing an allomone if the compound deters a potential herbivore or is toxic to it. plantprotection.pl

Synomones: These benefit both the emitter and the receiver. A classic example is a plant releasing a volatile that attracts pollinators (benefiting the plant's reproduction) while the pollinator receives a nectar reward. Another example is the release of volatiles that attract predators or parasitoids of herbivores, which helps defend the plant while providing a food source or host for the attracted organism. csic.es

While specific studies detailing the role of this compound as a semiochemical are not prevalent, the activity of similar compounds is well-documented. For instance, trans-α-necrodyl acetate has been identified as a minor component of the sex pheromone of the invasive mealybug Delottococcus aberiae, demonstrating that monoterpenoid acetates are used in insect communication. mdpi.com

Environmental Fate and Biotransformation Research

Once released into the environment, the fate of this compound is governed by a combination of atmospheric chemical reactions and microbial biotransformation. As a monoterpene, it can be emitted by plants into the atmosphere where it undergoes chemical transformations within hours due to photolysis and reactions with ozone, hydroxyl radicals, and other atmospheric components. nih.gov These reactions can lead to the formation of secondary organic aerosols, which can then be transported back to the soil and water systems through precipitation. nih.gov

In soil and water, the primary fate of monoterpenes like this compound is biotransformation by microorganisms. nih.gov Microbes, particularly bacteria (e.g., Pseudomonas and Rhodococcus species) and fungi, can use monoterpenes as a source of carbon and energy. nih.gov The biotransformation of a monoterpene ester like this compound would likely begin with enzymatic hydrolysis of the ester bond to yield (-)-trans-myrtanol (B191922) and acetic acid. Both of these products can then enter central metabolic pathways.

The initial transformations of the monoterpene core often involve the introduction of functional groups, such as hydroxyl groups, catalyzed by enzymes like monooxygenases. nih.gov This functionalization is a necessary step to enable further degradation through pathways like beta-oxidation. nih.gov Research on similar monoterpenes provides a model for the potential biotransformation pathways.

Table 2: Examples of Microbial Biotransformation of Monoterpenes

Original Monoterpene Microorganism Biotransformation Product(s)
R-(+)-Limonene Sphingobium sp. α-Terpineol researchgate.net
α-Pinene Pseudomonas rhodesiae Isonovalal researchgate.net
α-Terpinene Corynespora cassiicola (1R,2R)-3-p-menthene-l,2-diol

Influence on Soil Microbial Communities (Academic Research)

The introduction of this compound into terrestrial ecosystems, primarily through leaf litter decomposition and root exudation, can significantly influence the structure and function of soil microbial communities. nih.gov Monoterpenes can have dual effects on microorganisms; they can serve as a valuable carbon and energy source for some species, while acting as antimicrobial agents at higher concentrations for others. nih.gov

This dual role means that the presence of this compound and other monoterpenes in the soil creates a selective pressure. Microorganisms that possess the enzymatic machinery to degrade these compounds are likely to proliferate, leading to a shift in the microbial community composition. Bacteria from genera such as Pseudomonas, Rhodococcus, Castellaniella, and Thauera are known to be involved in monoterpene metabolism and would be expected to become more abundant in environments rich in these compounds. nih.gov

Computational Chemistry and Chemoinformatic Approaches

Molecular Modeling and Docking Studies for Biological Target Prediction

Molecular modeling and docking are fundamental techniques used to predict the interaction of a small molecule, such as (-)-trans-myrtanyl acetate (B1210297), with a biological target, typically a protein or enzyme. mdpi.comnih.gov This approach can help in identifying potential therapeutic targets and elucidating the mechanism of action at a molecular level.

The process involves generating a 3D model of (-)-trans-myrtanyl acetate and "docking" it into the binding site of a known protein structure. mdpi.com Scoring functions are then used to estimate the binding affinity and predict the most favorable binding pose. ibm.com By screening against a library of biological targets, it is possible to generate hypotheses about the compound's potential pharmacological effects. For instance, docking studies on other terpenoid derivatives have been used to predict their interactions with targets such as acetylcholinesterase or various cancer-related proteins. researchgate.netmdpi.com

Hypothetical Docking Study Parameters for this compound

ParameterDescription
Ligand 3D structure of this compound
Receptor Library A collection of 3D protein structures from the Protein Data Bank (PDB)
Docking Software AutoDock, GOLD, or similar programs mdpi.com
Scoring Function Functions that calculate the binding energy (e.g., in kcal/mol)
Output Ranked list of potential protein targets based on predicted binding affinity

This table represents a hypothetical setup for a molecular docking study, as no specific studies for this compound were found.

Quantum Chemical Calculations for Spectroscopic Prediction and Conformational Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate method for predicting the molecular properties of this compound. nih.govresearchgate.net These calculations can be used to determine the most stable 3D conformations of the molecule and to predict various spectroscopic data, such as NMR and IR spectra.

Conformational analysis is crucial as the 3D shape of a molecule dictates its biological activity. nih.gov Quantum chemical methods can be used to calculate the energy of different conformers, identifying the most likely shapes the molecule will adopt. researchgate.net Furthermore, theoretical prediction of spectroscopic data can aid in the interpretation of experimental spectra and confirm the structure of the synthesized compound. umanitoba.ca

Predicted Spectroscopic Data from a Hypothetical DFT Study

Spectroscopic DataPredicted Values
13C NMR Chemical Shifts Predicted shifts for each carbon atom
1H NMR Chemical Shifts Predicted shifts for each hydrogen atom
IR Vibrational Frequencies Predicted frequencies for key functional groups (e.g., C=O, C-O)

This table illustrates the type of data that could be generated from quantum chemical calculations; however, no specific studies for this compound are publicly available.

Structure-Property/Activity Relationship (SPR/SAR) Modeling using Computational Tools

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. drugdesign.orgyoutube.com Computational tools can be used to build quantitative models (QSAR/QSPR) that can predict the activity of new, unsynthesized analogs. mdpi.comnih.gov

For this compound, this would involve synthesizing a library of derivatives with modifications to the myrtanyl backbone or the acetate group. The biological activity of these compounds would be measured experimentally. Then, computational software would be used to calculate various molecular descriptors (e.g., size, shape, electronic properties) for each analog. mdpi.com Statistical methods are then employed to build a mathematical model linking these descriptors to the observed activity. Such models are valuable for prioritizing the synthesis of new compounds with potentially enhanced activity.

Key Steps in a Hypothetical QSAR Study of Myrtanyl Acetate Analogs

StepDescription
1. Analog Library A set of myrtanyl acetate derivatives with known biological activity.
2. Descriptor Calculation Computation of molecular descriptors (e.g., logP, molecular weight, polar surface area).
3. Model Building Use of statistical methods (e.g., multiple linear regression, machine learning) to create the QSAR model.
4. Model Validation Statistical validation to ensure the predictive power of the model.
5. Prediction Use of the validated model to predict the activity of new, hypothetical analogs.

This table outlines the general workflow of a QSAR study. No specific SAR or QSAR studies for this compound have been reported in the literature.

De Novo Design of Myrtanyl Acetate Analogs

De novo design is a computational strategy for creating entirely new molecules with desired properties. nih.gov Starting from a known active compound like this compound, or even just the binding site of a target protein, computational algorithms can "grow" new molecules that are predicted to have high binding affinity and favorable drug-like properties. rsc.org

This can be achieved through various approaches, including fragment-based design, where molecular fragments are pieced together in the binding site, or through "scaffold hopping," where the core structure of this compound is replaced with a different chemical scaffold while maintaining the key interacting groups. nih.govnih.gov This powerful technique allows for the exploration of novel chemical space and the design of compounds with improved properties, such as enhanced potency or better metabolic stability. rsc.org

Approaches in De Novo Design

ApproachDescription
Fragment-based Growth Building new molecules by adding small chemical fragments to a starting core.
Scaffold Hopping Replacing the myrtanyl scaffold with a different core structure while preserving key binding interactions.
Ligand-based Design Generating new molecules based on the pharmacophore of known active compounds.
Structure-based Design Designing molecules to fit the specific 3D structure of a target's binding site.

This table summarizes common de novo design strategies. The application of these methods to generate analogs of this compound has not been documented in published research.

Research Applications and Methodological Advancements

Use as a Chiral Building Block in Complex Molecule Synthesis

The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, are instrumental in achieving this goal. Terpene alcohols and their derivatives, such as those derived from myrtanol (B1616370), have been explored for their potential as chiral auxiliaries. semanticscholar.orgumich.edu A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.com After the desired stereochemistry is achieved, the auxiliary is removed and can often be recycled.

Research into the asymmetric aldol (B89426) reactions of N-propionyl derivatives of the terpene alcohol cis-myrtanol (B97129) has demonstrated the potential of myrtanyl-based structures to act as chiral auxiliaries. semanticscholar.orgumich.edu In these studies, the rigid bicyclic structure of the myrtanyl framework influences the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer over the other. While direct and extensive examples of (-)-trans-Myrtanyl acetate (B1210297) as a chiral building block in the synthesis of highly complex natural products are not widely reported in publicly available research, the principles established with closely related myrtanol derivatives suggest its significant potential. nih.govsemanticscholar.orgnih.gov The inherent chirality and functional group of (-)-trans-Myrtanyl acetate make it a promising candidate for further investigation in asymmetric synthesis. rsc.orgnih.govmdpi.commdpi.comnih.gov

Table 1: Potential Applications of this compound as a Chiral Building Block

Application AreaPotential Role of this compoundRationale
Asymmetric Synthesis Chiral Auxiliary or SynthonThe fixed stereochemistry of the myrtanyl backbone can direct the stereoselective formation of new chiral centers in a target molecule.
Natural Product Synthesis Starting MaterialCan be used as a chiral starting material for the synthesis of more complex, biologically active natural products.
Pharmaceutical Intermediate Precursor MoleculeCould serve as a key intermediate in the synthesis of chiral drugs, where specific stereoisomers are required for therapeutic efficacy.

Development of Biosensors and Detection Methodologies (Research-focused)

The volatile nature of this compound necessitates the development of sensitive and selective detection methodologies for research and potential future applications. Current research in the detection of volatile organic compounds (VOCs) is focused on two primary advanced techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and electronic noses.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile compounds. chromspec.commdpi.comacs.org In the context of terpene acetates, GC-MS allows for the precise determination of the compound's presence and concentration in a given sample. Various sampling techniques can be employed, including static headspace, solid-phase microextraction (SPME), and liquid injection of an organic solvent extract, each with its advantages depending on the sample matrix and the concentration of the analyte. nih.gov

Electronic noses represent a more novel and rapidly developing technology for the detection of VOCs. scientific.netresearchgate.netsciencedaily.commdpi.commdpi.com These devices consist of an array of gas sensors that respond to the presence of volatile compounds. The pattern of responses across the sensor array creates a unique "chemical fingerprint" that can be used to identify and differentiate between different VOCs or complex mixtures of odors. mdpi.com Research is ongoing to improve the sensitivity, selectivity, and portability of electronic noses for a wide range of applications, including environmental monitoring and quality control in various industries. scientific.netresearchgate.net While specific biosensors for this compound are not yet widely reported, the advancements in electronic nose technology provide a promising avenue for the future development of dedicated sensors for this and other terpene acetates.

Table 2: Research-Focused Detection Methodologies for this compound

MethodologyPrinciple of OperationResearch Applications
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their chemical properties and identifies them based on their mass-to-charge ratio.Precise quantification and identification in complex mixtures; metabolic profiling in biological systems.
Electronic Nose An array of chemical sensors generates a pattern of response to volatile compounds, creating a "chemical fingerprint".Rapid, real-time detection and classification of volatile compounds; potential for high-throughput screening in metabolic engineering research.

Application in Metabolic Engineering Research for Enhanced Production

The production of valuable natural compounds like this compound through microbial fermentation is a key area of metabolic engineering research. Saccharomyces cerevisiae (baker's yeast) is a commonly used host organism for the production of terpenoids due to its well-characterized genetics and physiology. nih.govoup.comnih.govresearchgate.netfrontiersin.orgnih.govmdpi.comamanote.com The native mevalonate (B85504) (MVA) pathway in yeast produces the precursor molecules, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are the building blocks for all terpenes. mdpi.com

Metabolic engineering strategies to enhance the production of monoterpene acetates in yeast typically involve several key approaches:

Upregulation of the Mevalonate (MVA) Pathway: Increasing the expression of key enzymes in the MVA pathway can lead to a greater supply of the terpene precursors, IPP and DMAPP. oup.com

Heterologous Expression of Terpene Synthases and Acetyltransferases: Introducing genes from other organisms that encode for enzymes responsible for the synthesis of the desired monoterpene and its subsequent acetylation.

Downregulation of Competing Pathways: Reducing the metabolic flux towards competing pathways, such as sterol biosynthesis, can redirect more precursors towards the production of the target monoterpene acetate.

Enzyme Engineering: Modifying the structure of key enzymes to improve their catalytic efficiency or alter their substrate specificity. nih.gov

Biotransformation is another research avenue where microorganisms or their enzymes are used to convert a readily available substrate into a more valuable product. mdpi.comnih.gov For instance, an esterase could potentially be used to catalyze the acetylation of (-)-trans-myrtanol (B191922) to produce this compound.

Table 3: Metabolic Engineering Strategies for Enhanced this compound Production in Yeast

StrategyDescriptionKey Research Findings
Pathway Upregulation Increasing the expression of genes in the native mevalonate (MVA) pathway.Enhanced precursor supply for terpene synthesis. oup.com
Heterologous Expression Introducing genes from other organisms to create a novel biosynthetic pathway.Successful production of various monoterpenes and their derivatives in yeast. researchgate.net
Flux Redirection Downregulating competing metabolic pathways to channel more precursors to the target compound.Increased yields of desired terpenoids.
Enzyme Engineering Modifying enzymes to improve their activity or specificity.Engineered farnesyl diphosphate synthase in yeast to increase monoterpene production. nih.gov

Advanced Research on Delivery Systems (e.g., encapsulation for targeted research applications)

The high volatility of this compound presents challenges for its handling and application in research settings. Advanced delivery systems, particularly encapsulation technologies, are being actively researched to address these limitations. thieme-connect.comnih.govmaxapress.commdpi.comresearchgate.net Encapsulation involves entrapping the volatile compound within a protective matrix, which can control its release and protect it from degradation. nih.govresearchgate.net

Nanoencapsulation is a particularly promising area of research, where the volatile compound is encapsulated within nanoparticles. thieme-connect.commaxapress.commdpi.comresearchgate.net This approach offers several advantages, including:

Controlled Release: The release of the encapsulated compound can be triggered by specific stimuli such as changes in temperature, pH, or the presence of certain enzymes. researchgate.netnih.gov This allows for the targeted delivery of the compound in a research setting.

Enhanced Stability: The encapsulating material protects the volatile compound from degradation due to factors like oxidation and evaporation, thereby increasing its shelf-life. nih.gov

Improved Handling: Encapsulation can convert a volatile liquid into a solid powder, which is easier to handle and incorporate into various research applications.

Various materials are being investigated for the encapsulation of volatile compounds, including biopolymers like chitosan (B1678972) and alginate, as well as lipids and other synthetic polymers. The choice of encapsulating material and the encapsulation technique can be tailored to achieve the desired release profile and stability for specific research applications. nih.govmdpi.com

Table 4: Advanced Delivery Systems for this compound

Delivery SystemEncapsulation Material (Examples)Release MechanismResearch Application
Nanoencapsulation Chitosan, Alginate, LipidsDiffusion, Swelling, Erosion, Stimuli-responsive (pH, temperature)Controlled release studies, targeted delivery to biological systems, stabilization for long-term experiments.
Microencapsulation Maltodextrin, Gum ArabicFracture, DiffusionProtection during processing and storage for in vitro assays.

Future Research Directions and Unexplored Avenues

Addressing Stereochemical Complexity in Biological Systems

The biological activity of chiral molecules is often intrinsically linked to their stereochemistry, with different enantiomers and diastereomers exhibiting vastly different pharmacological or toxicological profiles. thegoodscentscompany.com Commercial myrtanyl acetate (B1210297) is frequently supplied as a mixture of its various stereoisomers, which can obscure the specific contributions of each distinct molecule to an observed biological effect. thegoodscentscompany.comresearchgate.net This stereochemical ambiguity represents a significant gap in the current understanding of myrtanyl acetate and is a critical avenue for future investigation.

Future research must prioritize the synthesis and isolation of stereochemically pure isomers of myrtanyl acetate, including (-)-trans-myrtanyl acetate, (+)-trans-myrtanyl acetate, (-)-cis-myrtanyl acetate, and (+)-cis-myrtanyl acetate. A comparative analysis of the biological activities of these pure isomers is essential. Such studies could reveal that one isomer is responsible for a desired therapeutic effect while another might be inactive or contribute to off-target effects. This line of inquiry is fundamental, as stereochemistry can govern interactions with biological targets like enzymes and receptors, and even affect metabolic pathways and cellular uptake. thegoodscentscompany.com

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

To achieve a holistic understanding of how this compound interacts with biological systems, future research should integrate multi-omics approaches. researchgate.net These technologies can provide a system-wide view of the molecular changes induced by the compound, moving beyond single-target investigations. researchgate.netacgpubs.org

Genomics and Transcriptomics: These tools can identify changes in gene expression in cells or organisms exposed to this compound. This could reveal the genetic pathways that are activated or suppressed, offering clues to its mechanism of action.

Proteomics: By analyzing the entire protein complement, proteomics can identify specific protein targets that bind to the compound or whose expression levels change upon exposure. This is a powerful method for direct target identification and for understanding downstream cellular responses.

Metabolomics: This approach analyzes the complete set of metabolites within a biological system. It can elucidate how this compound is metabolized and how it perturbs endogenous metabolic pathways, providing insights into both its bioactivity and its fate within an organism.

By integrating these multi-layered datasets, researchers can construct comprehensive network models of the compound's biological effects, identifying key signaling hubs and pathways that could be harnessed for therapeutic or biotechnological purposes. researchgate.netacgpubs.org

Sustainable Production and Biorefinery Research

Current production methods for myrtanyl acetate often rely on traditional chemical synthesis. Future research should focus on developing more sustainable and environmentally friendly production platforms, leveraging the principles of green chemistry and biotechnology. Two promising avenues are biocatalytic synthesis and the development of microbial cell factories.

Biocatalytic Synthesis: This approach uses isolated enzymes, such as lipases, to catalyze the esterification of myrtanol (B1616370) with an acetyl group donor. nih.gov Research in this area should focus on screening for novel enzymes with high stereoselectivity and efficiency, optimizing reaction conditions (e.g., solvent systems, temperature), and enzyme immobilization for continuous processing and reuse. nih.gov The enzymatic synthesis of the related compound geranyl acetate has demonstrated high yields and serves as a strong precedent. nih.gov

Microbial Cell Factories: A more advanced approach involves metabolically engineering microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce this compound directly from simple, renewable feedstocks like glucose. nih.govnih.gov This would involve introducing and optimizing a biosynthetic pathway for the myrtanol precursor and an acetyltransferase enzyme to perform the final esterification step. This "one-pot" fermentation process aligns with the goals of a circular bioeconomy by potentially utilizing waste streams as feedstocks. nih.gov

Research ApproachDescriptionKey Advantages
Biocatalysis Use of isolated enzymes (e.g., lipases) to catalyze the esterification of myrtanol.High selectivity, mild reaction conditions, potential for enzyme reuse.
Microbial Cell Factories Engineering microorganisms (e.g., yeast, bacteria) to produce the compound from renewable feedstocks.Consolidated bioprocessing, potential use of waste streams, reduced reliance on chemical synthesis.

Exploiting Novel Mechanistic Insights for Future Research

While the biological activities of many monoterpenes and their derivatives have been broadly characterized, the specific molecular mechanisms of action for this compound remain largely unexplored. Related monoterpenoids have demonstrated a wide spectrum of effects, including antimicrobial, anti-inflammatory, anxiolytic, and neuroprotective properties. nih.govnih.gov Future research should aim to move from phenomenological observation to mechanistic elucidation.

A key starting point is to investigate the compound's antimicrobial properties. For example, the related monoterpene ester geranyl acetate is thought to exert its antibacterial effect by disrupting bacterial cell wall formation. nih.gov Similar studies could be designed for this compound to determine if it shares this mechanism or acts via a different pathway, such as membrane disruption or inhibition of key metabolic enzymes. Furthermore, its potential anti-inflammatory and neuroprotective effects warrant investigation into its interactions with specific signaling pathways, such as NF-κB signaling, or its modulation of neurotransmitter receptors. Identifying these molecular targets is the first step toward validating its potential for therapeutic development.

Development of Advanced Analytical Techniques for Complex Matrices

To fully investigate the biological activity, metabolism, and environmental fate of this compound, robust and sensitive analytical methods are required. Analyzing terpenes in complex biological or environmental samples (e.g., plasma, tissues, soil) presents significant challenges due to their volatility and the presence of interfering matrix components. nih.govnih.gov

Future research should focus on optimizing and developing advanced analytical workflows. The gold standard for terpene analysis is Gas Chromatography-Mass Spectrometry (GC-MS), but challenges remain, such as potential thermal degradation of the analyte during analysis. researchgate.netnih.gov The development of methods using direct injection or cool on-column techniques can minimize this issue. researchgate.net

Crucially, given the importance of stereochemistry (Section 10.1), the development of enantioselective analytical methods is paramount. Techniques like enantioselective-multidimensional gas chromatography-mass spectrometry (enantio-MDGC-MS) or High-Performance Liquid Chromatography (HPLC) with chiral stationary phases are essential for separating and quantifying individual stereoisomers in complex mixtures. researchgate.netacgpubs.orgresearchgate.net The refinement of these techniques will be critical for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of specific isomers.

Analytical TechniqueApplication AreaFuture Research Focus
Gas Chromatography-Mass Spectrometry (GC-MS) General quantification and identification of volatile compounds.Minimizing thermal degradation through direct injection or headspace techniques.
Enantioselective GC (eGC) & HPLC Separation and quantification of individual stereoisomers.Improving resolution and sensitivity for trace-level analysis in biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of metabolites and degradation products.Developing methods for polar metabolites without the need for derivatization.

Interdisciplinary Research Opportunities

The unique chemical structure of this compound positions it as a candidate for exploration in diverse scientific fields beyond its current applications. Fostering interdisciplinary collaborations will be key to unlocking its full potential.

One of the most promising areas is chemical ecology . Many monoterpenes act as semiochemicals, mediating interactions between organisms. Research could explore the role of myrtanyl acetate as an insect repellent, attractant, or pheromone. Such studies could lead to the development of novel, bio-based pest management strategies in agriculture, reducing reliance on synthetic pesticides. Investigations into its effects on insect olfactory receptors could provide mechanistic insights into its repellent activity.

Other potential interdisciplinary avenues include:

Materials Science: Investigating its potential as a renewable, bio-based monomer for the synthesis of novel polymers or as a functional additive in biodegradable materials.

Pharmacology: Collaborating with pharmacologists to systematically screen the compound and its pure stereoisomers against a range of therapeutic targets, building on the known activities of related monoterpenoids. nih.govnih.gov

By embracing these future research directions, the scientific community can move this compound from a simple fragrance compound to a molecule of significant scientific and potentially commercial value, with applications spanning biotechnology, medicine, and sustainable agriculture.

Q & A

Q. What analytical methods are most reliable for identifying (-)-trans-Myrtanyl acetate in plant extracts?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5MS) and electron ionization (EI) at 70 eV. Compare retention indices and mass spectra to authenticated reference standards. Confirmation requires matching both retention time (±0.5% tolerance) and key fragment ions (e.g., m/z 93, 121, 161) .
  • Validation : Include internal standards (e.g., n-alkanes) to calibrate retention indices. Cross-validate with nuclear magnetic resonance (NMR) if isolation is feasible.

Q. How can this compound be efficiently extracted from botanical sources like Eleutherococcus sessiliflorus?

  • Optimized Protocol :
  • Steam Distillation : Use fresh plant material (stem/bark) with a 3-hour distillation time; collect fractions at 120–150°C.
  • Solvent Extraction : Soxhlet extraction with hexane/ethyl acetate (3:1 v/v), followed by silica gel chromatography to isolate the acetate ester .
    • Yield Enhancement : Adjust pH to 6.5–7.0 during extraction to minimize degradation of terpenoid derivatives.

Advanced Research Questions

Q. How can enantiomeric purity of this compound be validated during synthetic or biosynthetic studies?

  • Chiral Resolution : Use a β-cyclodextrin-based GC column (e.g., Chirasil-Dex) or high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak IB). Compare elution order and optical rotation ([α]D) with natural isolates .
  • Quantitative Analysis : Apply circular dichroism (CD) spectroscopy to detect enantiomeric excess (ee) >98%.

Q. What experimental strategies mitigate matrix interference in quantifying this compound in complex biological samples?

  • Sample Preparation : Use solid-phase microextraction (SPME) with a polydimethylsiloxane/divinylbenzene fiber to selectively adsorb terpenoid esters.
  • Internal Standardization : Spike with deuterated analogs (e.g., d₃-(-)-trans-Myrtanyl acetate) to correct for ionization suppression in GC-MS .
  • Validation Metrics : Perform spike-and-recovery experiments (85–115% recovery acceptable) and assess limit of quantification (LOQ) ≤10 ng/mL.

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

  • Data Harmonization : Cross-reference databases like NIST Chemistry WebBook (for vapor pressure, Henry’s Law constants) and replicate experimental conditions (e.g., 1 atm pressure for boiling point measurements) .
  • Uncertainty Analysis : Calculate measurement uncertainties using guidelines from the EASE Guidelines for Authors (e.g., ±2% for GC retention times) .

Methodological Challenges and Solutions

Q. What are the best practices for ensuring the stability of this compound in long-term storage?

  • Storage Conditions : Store in amber vials under inert gas (argon) at −20°C. Avoid aqueous buffers to prevent hydrolysis.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic GC-MS analysis to monitor ester bond integrity .

Q. How can researchers design experiments to study the metabolic fate of this compound in vivo?

  • Isotopic Labeling : Synthesize ¹³C-labeled analogs for tracing via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Animal Models : Use Drosophila melanogaster or murine models for cost-effective screening of terpenoid metabolism pathways .

Data Interpretation and Reporting

Q. How should statistical methods be applied to compare this compound bioactivity across multiple studies?

  • Meta-Analysis : Use random-effects models to account for heterogeneity in bioassay protocols (e.g., IC₅₀ values in antimicrobial studies). Report 95% confidence intervals and p-values adjusted for multiple comparisons .
  • Graphical Standards : Plot dose-response curves with non-linear regression (four-parameter logistic model) and share raw data in supplementary tables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.